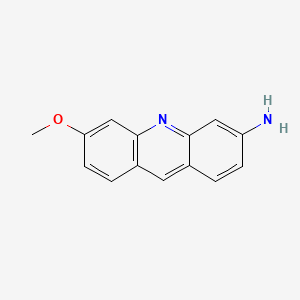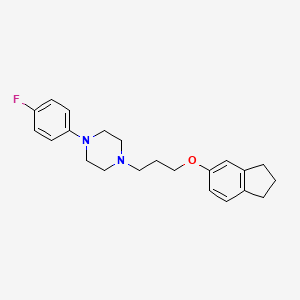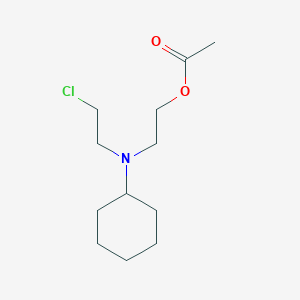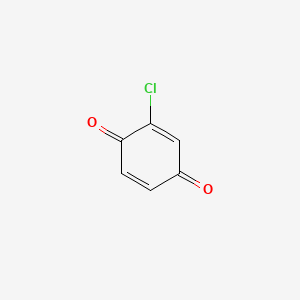
2-クロロ-1,4-ベンゾキノン
概要
説明
2-Chloro-1,4-benzoquinone is an organic compound with the chemical formula C6H3ClO2. It is a white crystalline solid that is odorless at room temperature. This compound is a derivative of benzoquinone, where one of the hydrogen atoms is replaced by a chlorine atom. It is slightly soluble in water but soluble in organic solvents such as ether and alcohols .
科学的研究の応用
2-Chloro-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis to oxidize alcohols, ethers, amines, and thiols.
Biology: The compound is studied for its potential biological activities, including its role as a fungicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
Target of Action
It is known to interact with various enzymes and proteins during its degradation process .
Mode of Action
2-Chloro-1,4-benzoquinone interacts with its targets through a series of oxidation and reduction reactions. The compound is formed during the lignin peroxidase-catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene . It is also one of the intermediates formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor .
Biochemical Pathways
The degradation of 2-Chloro-1,4-benzoquinone involves several biochemical pathways. One such pathway is the 1,2,4-benzenetriol (BT) pathway, which is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-Chloro-1,4-benzoquinone-utilizers . In this pathway, 2-Chloro-1,4-benzoquinone is converted to BT via chloro-1,4-benzoquinone .
Pharmacokinetics
Given its chemical properties, it is likely to be absorbed and distributed in the body, metabolized through various biochemical pathways, and excreted .
Result of Action
The molecular and cellular effects of 2-Chloro-1,4-benzoquinone’s action are primarily related to its role in the degradation of certain compounds. For instance, it is an intermediate in the degradation of 3,4-dichloroaniline . It also plays a role in the lignin peroxidase-catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene .
Action Environment
The action, efficacy, and stability of 2-Chloro-1,4-benzoquinone can be influenced by various environmental factors. For instance, its degradation can be affected by the presence of certain enzymes and the pH of the environment . .
生化学分析
Biochemical Properties
2-Chloro-1,4-benzoquinone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is formed during the lignin peroxidase catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene . Additionally, 2-Chloro-1,4-benzoquinone can undergo dechlorination to yield 1,2,4-trihydroxybenzene . These interactions highlight its role in oxidative processes and its potential impact on cellular redox states.
Cellular Effects
2-Chloro-1,4-benzoquinone has notable effects on various types of cells and cellular processes. It can interfere with cellular respiration and has been associated with kidney damage in animals receiving severe exposure . The compound is excreted in its original form and as variations of its metabolite, hydroquinone . These effects suggest that 2-Chloro-1,4-benzoquinone can significantly influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Chloro-1,4-benzoquinone involves its function as a quinone derivative. It is formed during the degradation of 3,4-dichloroaniline and the oxidation of 2-chloro-1,4-dimethoxybenzene . The compound can undergo dechlorination to yield 1,2,4-trihydroxybenzene . These reactions indicate that 2-Chloro-1,4-benzoquinone acts as an oxidizing agent, participating in redox reactions and potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1,4-benzoquinone can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. For instance, it is known to be an intermediate in various oxidative processes
Dosage Effects in Animal Models
The effects of 2-Chloro-1,4-benzoquinone vary with different dosages in animal models. High doses of the compound have been associated with toxic and adverse effects, including kidney damage . These findings highlight the importance of dosage considerations in evaluating the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
2-Chloro-1,4-benzoquinone is involved in several metabolic pathways. It is formed during the degradation of 3,4-dichloroaniline and the oxidation of 2-chloro-1,4-dimethoxybenzene . The compound can also undergo dechlorination to yield 1,2,4-trihydroxybenzene . These pathways indicate its role in oxidative metabolism and its potential impact on metabolic flux and metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-1,4-benzoquinone typically involves the chlorination of o-xylene. The process can be summarized in the following steps :
Chlorination of o-Xylene: o-Xylene reacts with chlorine to form 2-chloro-1,4-benzoquinone derivatives.
Further Reaction: The obtained derivative undergoes further reactions, such as deprotection, to yield 2-Chloro-1,4-benzoquinone.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-1,4-benzoquinone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves controlled chlorination and subsequent purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions
2-Chloro-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis, oxidizing alcohols, ethers, amines, and thiols.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the starting materials.
Reduction: The reduction of 2-Chloro-1,4-benzoquinone yields hydroquinone derivatives.
Substitution: Substitution reactions produce various chloro-substituted benzoquinone derivatives.
類似化合物との比較
Similar Compounds
1,4-Benzoquinone: The parent compound without the chlorine substitution.
2,5-Dichloro-1,4-benzoquinone: A derivative with two chlorine atoms.
2,6-Dichloro-1,4-benzoquinone: Another derivative with chlorine atoms at different positions.
Tetrachloro-1,4-benzoquinone: A fully chlorinated derivative.
Uniqueness
2-Chloro-1,4-benzoquinone is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of a single chlorine atom makes it a versatile intermediate in organic synthesis, allowing for selective reactions that are not possible with fully chlorinated derivatives .
特性
IUPAC Name |
2-chlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGWYSWDBYCVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878857 | |
| Record name | 2-Chloro-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-99-8 | |
| Record name | Chloro-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,4-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,4-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,4-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M5BFC679H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

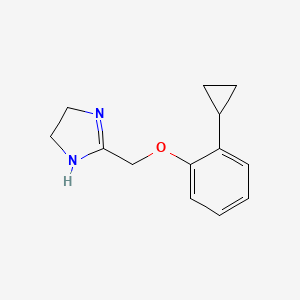
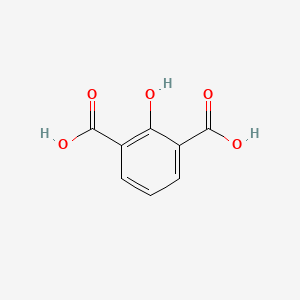
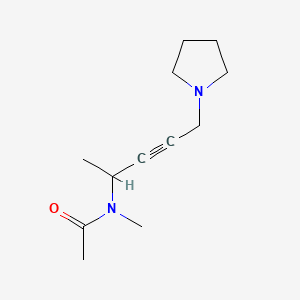

![2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol](/img/structure/B1222780.png)


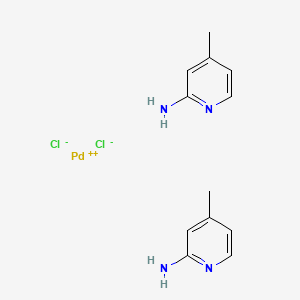

![(2S,3S,4S,5R,6S)-6-[2-(carboxymethylcarbamoyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1222787.png)

